

In Vitro Cytotoxicity of Butylphenyl Methylpropional: A Technical Guide

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Compound of Interest

Compound Name: *Liral*

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Abstract

Butylphenyl methylpropional (p-BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has come under scientific scrutiny due to concerns about its potential for reproductive toxicity and skin sensitization.^{[1][2]} As a result, its use in cosmetic products has been banned in the European Union.^{[3][4]} This technical guide provides an in-depth overview of the in vitro cytotoxicity of Butylphenyl Methylpropional, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated cellular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the cytotoxic profile of this compound and to provide a framework for the assessment of similar molecules.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of Butylphenyl Methylpropional have been evaluated across various cell lines, with differing sensitivities observed. The human keratinocyte cell line, HaCaT, has been identified as particularly susceptible.^[5] A summary of the key quantitative data is presented in Table 1.

Cell Line	Assay	Endpoint	Concentration	Result	Reference
HaCaT	MTT	50% Cell Death	60 nM	Decreased Viability	[6]
HaCaT	MTT	Cell Viability	10 μ M	65% Decrease	[5]
HepG2	MTT	Cell Viability	100 μ M	23% Decrease	[5]
Caco2	MTT	Cell Viability	100 μ M	23% Decrease	[5]
NIH 3T3	MTT	Cell Viability	-	No Significant Effect	[5]
MCF7	MTT	Cell Viability	-	No Significant Effect	[5]
Hek293	MTT	Cell Viability	-	No Significant Effect	[5]
HeLa9903	Resazurin	Cell Viability	100 nM	Significant Reduction	[7]
HeLa9903	Resazurin	Cytotoxicity	Up to 100 μ M	Not Cytotoxic (<70% viability)	[7]
CHO-K1	Resazurin	Cell Viability	250 μ M	~55% Decrease	[7]
CHO-K1	Resazurin	Cell Viability	500 μ M	~95% Decrease	[7]
CHO-K1 (+S9 mix)	Resazurin	Cell Viability	Up to 500 μ M	No Cytotoxicity	[7]

Experimental Protocols

The assessment of Butylphenyl Methylpropional's cytotoxicity has employed a variety of standard in vitro assays. The methodologies detailed below are based on the cited literature and provide a reproducible framework for further investigation.

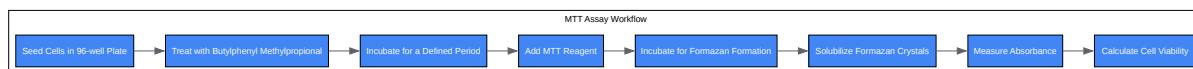
Cell Culture and Exposure

- Cell Lines: A range of human and animal cell lines have been utilized, including:
 - Human keratinocytes (HaCaT)[5][6]
 - Human liver cancer cells (HepG2)[5][6]
 - Human embryonic kidney cells (Hek293)[5][6]
 - Human colon adenocarcinoma cells (Caco2)[5][6]
 - Mouse embryonic fibroblasts (NIH 3T3)[5][6]
 - Human breast cancer cells (MCF7)[5][6]
 - Human cervical cancer cells (HeLa9903)[7][8]
 - Chinese hamster ovary cells (CHO-K1)[7]
- Culture Conditions: Cells were typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[5]
- Treatment: Butylphenyl Methylpropional was dissolved in a suitable solvent, such as ethanol, with the final concentration in the culture medium not exceeding a non-toxic level (e.g., 0.5%).[5] Cells were seeded in 96-well plates and allowed to adhere before being treated with a range of concentrations of the test compound for a specified duration (e.g., 12 or 24 hours).[5][6]

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Following treatment with Butylphenyl Methylpropional, the culture medium is removed.
- MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
- The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control.



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Caption: Workflow of the MTT cytotoxicity assay.

The resazurin assay is another metabolic indicator assay used to measure cell viability.

- After the treatment period, a resazurin-based solution is added to the cell culture.
- Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
- The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
- Cell viability is calculated relative to the untreated control.^[7]

To investigate the effect of metabolism on cytotoxicity, experiments can be conducted in the presence of a rat liver S9 fraction.^[7]

- The S9 fraction, containing a mixture of metabolic enzymes, is added to the cell culture along with the test compound.
- The cytotoxicity assay is then performed as described above.
- A comparison of cytotoxicity with and without the S9 mix indicates whether metabolites are more or less toxic than the parent compound.

Signaling Pathways and Mechanisms of Cytotoxicity

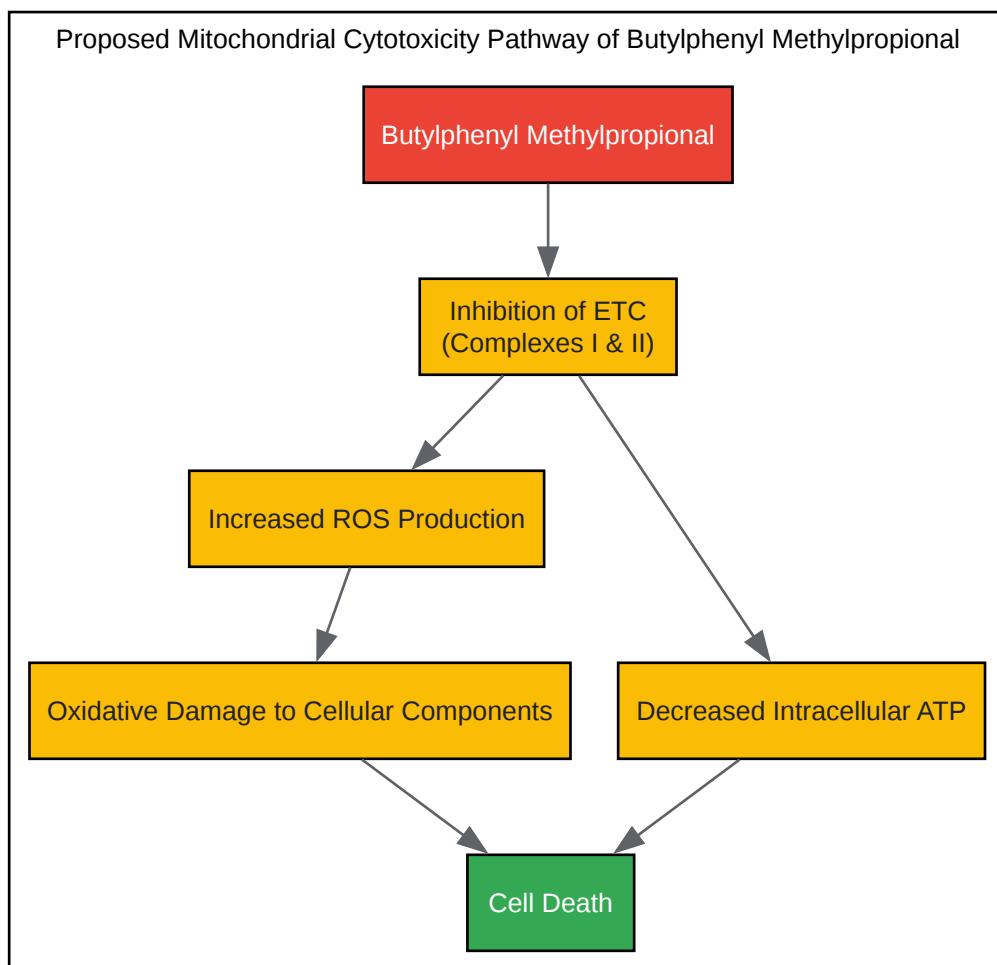
The cytotoxic effects of Butylphenyl Methylpropional in susceptible cells, particularly HaCaT keratinocytes, appear to be mediated primarily through mitochondrial dysfunction.[\[6\]](#)[\[9\]](#)

Mitochondrial Toxicity

Studies have indicated that Butylphenyl Methylpropional acts as a mitochondrial toxin.[\[5\]](#)[\[6\]](#) The proposed mechanism involves the following key events:

- Inhibition of Electron Transport Chain (ETC): Butylphenyl Methylpropional has been shown to inhibit complexes I and II of the mitochondrial electron transport chain.[\[5\]](#)[\[6\]](#) This disruption impairs the cell's ability to produce ATP.
- Increased Reactive Oxygen Species (ROS) Production: The inhibition of the ETC leads to an increase in the generation of reactive oxygen species (ROS).[\[6\]](#)[\[9\]](#) This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
- Decreased Intracellular ATP Levels: As a direct consequence of ETC inhibition, the intracellular levels of ATP are significantly reduced in a dose-dependent manner.[\[6\]](#)[\[9\]](#) This energy depletion compromises essential cellular functions.
- Cell Death: The culmination of mitochondrial dysfunction, oxidative stress, and ATP depletion leads to cell death.[\[6\]](#)[\[9\]](#)

The effects of increased ROS can be mitigated by antioxidants such as N-acetyl cysteine (NAC), Trolox, and lipoic acid, which have been shown to protect HaCaT cells from Butylphenyl Methylpropional-induced decreases in viability.[\[6\]](#)



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Caption: Mitochondrial toxicity pathway of Butylphenyl Methylpropional.

Other Signaling Pathways

While mitochondrial toxicity is a prominent mechanism, other signaling pathways have been investigated in relation to Butylphenyl Methylpropional's effects. However, studies have reported that neither Butylphenyl Methylpropional nor its metabolites were able to activate the NF- κ B and NRF2 signaling pathways at a concentration of 50 μ M in HEK 293 cells.[8][10]

Conclusion

The in vitro data clearly demonstrate that Butylphenyl Methylpropional can induce cytotoxicity, with a pronounced effect on human keratinocytes. The primary mechanism of this toxicity

appears to be the disruption of mitochondrial function, leading to oxidative stress, energy depletion, and ultimately, cell death. While metabolic activation via the S9 fraction appears to detoxify the compound in CHO-K1 cells, the sensitivity of specific cell types like HaCaT cells highlights the importance of selecting appropriate models for in vitro safety assessment. This technical guide provides a consolidated resource for understanding the cytotoxic profile of Butylphenyl Methylpropional, which can inform the safety evaluation of other fragrance ingredients and chemicals with similar structures. Further research is warranted to fully elucidate the cell-type specific responses and the potential for long-term, low-dose exposure effects.

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